2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10(20)17-15-14(11-5-3-2-4-6-11)19-16(23-15)22-9-13(21)18-12-7-8-12/h2-6,12H,7-9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTVWEDEAAJZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a thiazole-based derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to an acetamido group and a cyclopropylacetamide moiety. The thiazole ring is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms, which can participate in various chemical interactions.
Research indicates that the biological activity of thiazole derivatives, including our compound of interest, often involves:
- Inhibition of cell proliferation : Many thiazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
- Antimicrobial activity : Thiazole compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory properties : Some derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Biological Activity Data
A summary of the biological activities observed in studies involving thiazole derivatives is presented below:
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of thiazole derivatives on various cell lines. The compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value comparable to doxorubicin, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Effects : In another investigation, derivatives similar to our compound were tested against multiple bacterial strains, demonstrating notable antimicrobial properties. These findings indicate that modifications to the thiazole structure can enhance antibacterial efficacy .
- Anti-inflammatory Properties : Research highlighted the ability of certain thiazole derivatives to inhibit pro-inflammatory cytokines in vitro, showcasing their potential for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
- Introduction of the acetamido group , which can be achieved via acylation reactions.
- Cyclopropyl substitution , which may involve nucleophilic substitution or other coupling strategies.
Comparison with Similar Compounds
Key Functional Groups :
- Thiazole heterocycle (S and N atoms).
- Acetamido (-NHCOCH₃) and phenyl substituents.
- Thioether (-S-) bridge.
- Cyclopropylacetamide side chain.
Comparison with Structural Analogs
Heterocyclic Core Comparison: Thiazole vs. Triazole
Target Compound :
- Thiazole core : Contains one sulfur and one nitrogen atom in the heterocycle.
- Substituents : Acetamido, phenyl, and cyclopropylacetamide groups.
Triazole Derivatives () :
- Triazole core : Three nitrogen atoms in the heterocycle (1,2,4-triazole).
- Substituents : 2,4- or 3,4-dimethoxyphenyl groups and thioether-linked acetic acid/esters.
Impact on Properties :
- Electronic Effects : Thiazoles exhibit moderate aromaticity compared to triazoles, influencing reactivity and interaction with biological targets.
- Solubility : Triazole derivatives with methoxy groups () may have higher polarity than the phenyl-substituted thiazole, affecting solubility.
- Synthesis : Thiazoles are typically synthesized via Hantzsch thiazole synthesis, while triazoles often utilize click chemistry or cyclization of hydrazine derivatives.
Thioether-Linked Compounds
Target Compound :
- Thioether bridge between thiazole and cyclopropylacetamide.
Functional Implications :
- The thioether linkage enhances metabolic stability compared to ethers or esters.
Substituent Effects
Cyclopropyl Group (Target Compound) :
Methoxyphenyl Groups () :
- Electron-donating methoxy groups enhance aromatic ring reactivity and may increase bioavailability.
Acetamido Group (Target Compound) :
Toxicity Predictions
Triazole Analogs () :
- Acute toxicity predicted via GUSAR-online software, suggesting low to moderate toxicity for thioacetic acid esters.
Target Compound :
- No direct toxicity data available. However, cyclopropyl groups are generally metabolically stable, reducing reactive metabolite formation.
Data Tables
Table 1: Structural and Functional Comparison
Research Implications and Limitations
- Structural Insights : The thiazole core and cyclopropyl group may confer unique biological activity compared to triazole analogs.
- Data Gaps: No experimental data (e.g., bioactivity, solubility) for the target compound is available in the provided evidence, limiting direct comparisons.
- Future Directions : Synthesis and empirical testing of the target compound are required to validate hypotheses derived from structural analogs.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetone) under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Thioether linkage introduction using nucleophilic substitution (e.g., coupling with 2-mercapto-N-cyclopropylacetamide) in basic conditions (e.g., NaH in THF) .
- Step 3 : Acetamido group functionalization via acylation with acetyl chloride in dichloromethane at 0–5°C .
Q. Critical Conditions :
- Temperature control (±2°C) to avoid side reactions (e.g., over-acylation).
- Solvent purity (HPLC-grade) to prevent unwanted byproducts.
- Reaction monitoring via TLC (hexane:ethyl acetate, 7:3) .
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Impact on Yield | Evidence Source |
|---|---|---|---|
| Temperature | 60–70°C | ±15% yield | |
| Solvent (Step 2) | THF/DMF (1:1) | Maximizes SN2 efficiency | |
| Reaction Time | 6–8 hours | Reduces hydrolysis risk |
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR confirms regioselectivity of thiazole substitution and cyclopropane integrity .
- 2D NMR (HSQC, COSY) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 415.12) .
- Infrared Spectroscopy (IR) : Identifies thioether (C-S, ~650 cm<sup>-1</sup>) and amide (N-H, ~3300 cm<sup>-1</sup>) bonds .
- HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Systematic Parameter Variation :
- Use a Design of Experiments (DoE) approach to test solvent ratios (e.g., THF:DMF), temperature gradients, and catalyst loadings .
- Catalyst Screening :
- Evaluate Pd(OAc)2 or CuI for coupling steps to enhance thioether bond formation .
- Byproduct Mitigation :
- Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
Q. Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Evidence Source |
|---|---|---|---|
| Pd(OAc)2 | 82 | 95 | |
| CuI | 75 | 90 |
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected <sup>1</sup>H NMR shifts)?
- Hypothesis-Driven Reanalysis :
- Check for solvent impurities (e.g., residual DMSO) or tautomerism in the thiazole ring .
- Complementary Techniques :
- Batch Consistency :
- Replicate synthesis under inert atmosphere (N2) to rule out oxidation artifacts .
Q. What strategies are recommended for designing derivatives with enhanced biological activity?
- Structure-Activity Relationship (SAR) Studies :
- Modify the cyclopropane ring (e.g., replace with bicyclo[1.1.1]pentane) to alter lipophilicity .
- Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to improve target binding .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
- In Vitro Screening :
- Prioritize derivatives with IC50 < 10 μM in cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. How can stability under physiological conditions (pH, temperature) be evaluated for preclinical studies?
- Forced Degradation Studies :
- Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
- Expose to UV light (254 nm) to assess photostability .
- Metabolic Stability :
- Use liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites (LC-MS/MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
